Product packaging for Dibenzo[c,k]phenanthridine(Cat. No.:CAS No. 194-70-7)

Dibenzo[c,k]phenanthridine

Cat. No.: B085689
CAS No.: 194-70-7
M. Wt: 279.3 g/mol
InChI Key: VJKYEEBALQPYGH-UHFFFAOYSA-N
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Description

Contextualizing Phenanthridine (B189435) Alkaloids and Their Derivatives in Modern Chemistry

Phenanthridine alkaloids and their synthetic derivatives represent a significant and intensively studied class of nitrogen-containing heterocyclic compounds. beilstein-journals.orgresearchgate.net Historically, their prominence arose from their potent biological activities, particularly their ability to interact with nucleic acids. beilstein-journals.org A well-known example is ethidium (B1194527) bromide, a phenanthridine derivative that has been a staple in molecular biology for decades as a fluorescent marker for DNA and RNA. beilstein-journals.orgbeilstein-journals.org

The core structure of phenanthridine is a tetracyclic system, and this planar, aromatic scaffold is a key feature for many of its applications. researchgate.net These compounds are found naturally in various plant families, such as Papaveraceae and Rutaceae. researchgate.netnih.gov In the 21st century, scientific interest in phenanthridine derivatives has seen a resurgence. This revival is driven by the discovery of new phenanthridine alkaloids and renewed investigation into their properties, which has expanded their application profile beyond biological probes. beilstein-journals.orgbeilstein-journals.org Modern research now heavily explores their utility in medicinal chemistry and materials science. benthamdirect.com

The development of novel synthetic methodologies has been crucial to this renewed interest. While classical methods like the Pictet-Ankersmit reaction were foundational, contemporary organic synthesis employs a wide array of more efficient techniques. beilstein-journals.org These include palladium-catalyzed reactions, C-H bond activation, photochemical methods, and radical cyclizations, which allow for the construction of diverse and polysubstituted phenanthridine cores. beilstein-journals.orgnih.govbenthamdirect.comacs.org

PropertyValue
Chemical Formula C₁₃H₉N
Molar Mass 179.222 g·mol⁻¹
Appearance Colorless solid
Melting Point 104–107 °C
Boiling Point 349 °C
Acidity (pKa) 4.61
Data for the parent compound, Phenanthridine. wikipedia.org

The Significance of Dibenzo[c,k]phenanthridine Core Structures in Organic Synthesis and Materials Science

The this compound core represents a more complex, five-fused-ring system. This extended conjugation and rigid structure make it a target of interest for applications in materials science, particularly in the field of optoelectronics. iucr.orgnih.gov Nitrogen-containing heterocyclic compounds are sought after for such applications due to their inherent electronic properties. iucr.orgnih.gov The introduction of fluorine atoms into the structure, as seen in derivatives like 6-(3,4-Difluorophenyl)-7,8,13,14-tetrahydrothis compound, can further enhance properties such as solubility and electron-withdrawing capabilities, which are desirable for creating advanced materials. iucr.orgnih.gov

From a synthetic standpoint, the construction of the this compound skeleton is a significant challenge that pushes the boundaries of organic chemistry. The synthesis of a tetrahydro-derivative has been reported via a reflux reaction involving 3,4-difluorobenzaldehyde, 1-tetrahydronaphthalone, and ammonium (B1175870) acetate (B1210297) in glacial acetic acid. iucr.org This demonstrates a practical, albeit specific, route to this complex heterocyclic system. The development of more general and versatile synthetic strategies for the this compound core remains an active area of research, drawing upon modern catalytic and cyclization techniques developed for simpler phenanthridines. researchgate.netresearchgate.net

ReactantsReagentsConditionsProduct
3,4-Difluorobenzaldehyde, 1-TetrahydronaphthaloneAmmonium acetate, Glacial acetic acidReflux at 383 K for 5h6-(3,4-Difluorophenyl)-7,8,13,14-tetrahydrothis compound
Synthesis of a this compound derivative. iucr.org

Evolution of Research Trajectories for this compound and Analogues

The research trajectory for phenanthridine-based compounds has evolved significantly over the years. beilstein-journals.org Initial studies were heavily focused on the isolation of naturally occurring alkaloids and the investigation of their biological effects. researchgate.net However, the turn of the 21st century marked a shift towards the rational design and synthesis of novel analogues with tailored properties. beilstein-journals.orgbeilstein-journals.org This has been facilitated by a deeper understanding of structure-activity relationships and the advent of powerful synthetic methods. beilstein-journals.orgnih.gov

For complex structures like this compound, research is currently in a more nascent stage, focusing on fundamental synthesis and characterization. The exploration of its analogues, such as the aforementioned tetrahydro-derivative, highlights a common strategy in chemical research: studying related, more accessible structures to build knowledge and synthetic capability. iucr.orgnih.gov Research into aza-analogues, where carbon atoms in the aromatic rings are replaced by nitrogen, is another prominent direction. For instance, studies on dibenzo[c,h]cinnolines (aza-analogues of benzo[i]phenanthridines) have shown that such modifications can significantly influence the compound's properties. nih.govtmu.edu.twbgu.ac.il This suggests that aza-dibenzo[c,k]phenanthridines could be a fruitful area for future investigation. The overarching trend is a move from discovery-based science to hypothesis-driven design, aiming to create functional molecules for specific applications in medicine and materials science. benthamdirect.comtmu.edu.tw

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H13N B085689 Dibenzo[c,k]phenanthridine CAS No. 194-70-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

194-70-7

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

IUPAC Name

13-azapentacyclo[12.8.0.02,11.03,8.015,20]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene

InChI

InChI=1S/C21H13N/c1-3-7-17-14(5-1)9-10-16-13-22-21-18-8-4-2-6-15(18)11-12-19(21)20(16)17/h1-13H

InChI Key

VJKYEEBALQPYGH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CN=C4C(=C32)C=CC5=CC=CC=C54

Synonyms

Dibenzo[c,k]phenanthridine

Origin of Product

United States

Advanced Synthetic Methodologies for Dibenzo C,k Phenanthridine Frameworks

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metals, particularly palladium and gold, have emerged as powerful catalysts for the construction of the phenanthridine (B189435) core. These metals facilitate a range of transformations, including C-H activation, cross-coupling, and cascade cyclizations, providing versatile routes to these complex molecules.

Palladium-Catalyzed C–H Activation and Annulation Strategies

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to the synthesis of phenanthridines is well-documented. acs.org These methods often rely on the direct functionalization of carbon-hydrogen bonds, which is an increasingly sustainable and efficient alternative to traditional synthetic methods that require pre-functionalized starting materials. nih.gov Strategies often involve the intramolecular cyclization of appropriately substituted biaryl precursors. acs.org For instance, the synthesis of phenanthridin-6(5H)-ones can be achieved through the palladium-catalyzed C-H bond activation and cyclization of N-substituted o-halobenzanilides. nih.gov

A straightforward and efficient protocol for synthesizing the phenanthridine skeleton involves the palladium-catalyzed intramolecular C–H activation and C–C cross-coupling. acs.org Using a catalytic system of palladium(II) acetate (B1210297) (Pd(OAc)2), a phosphine (B1218219) ligand such as tricyclohexylphosphine (B42057) (PCy3), and a base like cesium carbonate (Cs2CO3), a variety of phenanthridine derivatives can be synthesized in good yields. acs.org

Domino and tandem reactions, where multiple bond-forming events occur in a single pot, represent a highly efficient approach to complex molecules. nih.gov A novel method for the synthesis of indolo[1,2-f]phenanthridines has been developed using a palladium-catalyzed domino reaction that involves three sequential steps: C–N coupling, hydroamination, and intramolecular C–H arylation. rsc.orgresearchgate.net This process allows for the construction of diverse phenanthridine derivatives in good yields from readily available starting materials using a single palladium catalyst. rsc.org

Another powerful tandem strategy involves a picolinamide-directed sequential C-H functionalization process. nih.gov This method begins with the palladium-catalyzed arylation of the ortho-C-H bond of a benzylpicolinamide with an aryl iodide. nih.govbeilstein-journals.org The resulting biaryl intermediate then undergoes a palladium-catalyzed intramolecular dehydrogenative C-H amination to form a dihydrophenanthridine, which can be subsequently oxidized to the aromatic phenanthridine product. nih.govbeilstein-journals.org The cyclization and oxidation steps can often be combined into a single step, affording the final products in moderate to good yields. nih.govbeilstein-journals.org

Table 1: Example of Palladium-Catalyzed Domino Reaction for Phenanthridine Synthesis

Reaction Type Catalyst Key Steps Starting Materials Product Class

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for forming carbon-carbon bonds. nih.gov It has been effectively employed in a one-pot strategy to synthesize the phenanthridine framework. researchgate.netresearchgate.net This approach involves the Suzuki coupling of an ortho-bromoaldehyde with an ortho-aminophenylboronic acid. researchgate.netchemrxiv.org

The reaction is typically catalyzed by a palladium source like palladium(II) acetate (Pd(OAc)2) with a phosphine ligand. researchgate.net The initial cross-coupling forms a biaryl intermediate which then undergoes a spontaneous intramolecular condensation reaction (cyclization) to yield the final phenanthridine product. researchgate.net The optimal conditions for this transformation have been identified as using Pd(OAc)2 as the catalyst, triphenylphosphine (B44618) (PPh3) as the ligand, and cesium carbonate (Cs2CO3) as the base in dimethylacetamide (DMA) at 90 °C. researchgate.net This domino process is notable for its high yields and operational simplicity. researchgate.netresearchgate.net

Table 2: Selected Examples of Phenanthridine Synthesis via Suzuki-Miyaura Coupling

Entry ortho-Bromoaldehyde ortho-Aminophenylboronic acid Yield (%)
1 2-Bromobenzaldehyde (B122850) 2-Aminophenylboronic acid 95 researchgate.net
2 2-Bromo-5-methoxybenzaldehyde 2-Aminophenylboronic acid 92 researchgate.net
3 2-Bromo-4,5-dimethoxybenzaldehyde 2-Aminophenylboronic acid 89 researchgate.net
4 1-Bromo-2-naphthaldehyde 2-Aminophenylboronic acid 85 researchgate.net

Gold-Catalyzed Cascade Cyclizations

Homogeneous gold catalysis has become a versatile and powerful tool in organic chemistry, enabling the synthesis of complex molecular structures through unique cascade reactions. nih.govmpg.de Gold catalysts are particularly effective in activating alkynes, initiating a series of transformations to build complex polycyclic systems. nih.govresearchgate.net

A highly effective gold-catalyzed cascade cyclization has been developed for the synthesis of substituted benzo[c]phenanthridines. nih.govnih.gov This domino reaction is initiated by a 6-endo-dig cyclization. nih.govresearchgate.netnih.gov The starting materials are tert-butoxycarbonyl (Boc)-protected benzylamines that bear two tethered alkyne moieties. nih.govnih.gov

The gold catalyst activates one of the alkyne groups, allowing the nitrogen atom of the protected amine to attack in a 6-endo-dig fashion, forming a six-membered ring. nih.govresearchgate.net This step generates a vinyl cation intermediate, which is then trapped by the second tethered alkyne group in a subsequent cyclization, ultimately forming the tetracyclic dihydrobenzo[c]phenanthridine framework. mpg.deresearchgate.net Intensive screening of catalysts and reaction conditions led to the optimization of this step, achieving yields of up to 98%. nih.govnih.gov The resulting Boc-protected products can then be deprotected and oxidized to furnish the fully aromatic benzo[c]phenanthridine (B1199836) derivatives in nearly quantitative yields. nih.govnih.gov This methodology has also been applied to the formal total synthesis of the benzo[c]phenanthridine alkaloid macarpine (B1218228), utilizing a gold(I)-catalyzed 6-endo-dig cycloisomerization as the key step. nih.gov

Table 3: Optimization of Gold-Catalyzed Cascade Cyclization

Catalyst (2.5 mol%) Additive (5 mol%) Solvent Temperature (°C) Yield (%)
[IPrAuCl] AgSbF6 Dichloromethane 23 92 nih.gov
[IPrAuCl] AgOTf Dichloromethane 23 90 nih.gov
[JohnPhosAu(MeCN)]SbF6 - Dichloromethane 23 90 nih.gov
[IPrAuCl] AgSbF6 1,2-Dichloroethane 23 96 nih.gov
[IPrAuCl] AgSbF6 Toluene 23 85 nih.gov

The power of the gold-catalyzed cascade cyclization extends beyond the synthesis of simple benzo[c]phenanthridines. The methodology has been successfully applied in bidirectional approaches to create large, N-heterocyclic π-extended systems. nih.govnih.gov By designing starting materials with four alkyne groups, a double cyclization can be initiated, effectively "doubling" the benzo[c]phenanthridine core to create a much larger, conjugated molecule. nih.govresearchgate.net

These resulting π-extended molecules are of significant interest in materials science. nih.gov Their extended electronic systems give them unique optoelectronic properties, and they have been successfully tested as organic semiconductors in organic thin-film transistors (OTFTs). nih.govnih.govresearchgate.net This demonstrates the utility of this synthetic strategy not only for accessing complex natural product frameworks but also for developing novel functional materials. nih.gov

Rhodium-Catalyzed Alkyne Cycloaddition Reactions

Rhodium-catalyzed [2+2+2] cycloaddition reactions have emerged as a potent strategy for the synthesis of polysubstituted aromatic systems, including the phenanthridine core. While direct synthesis of the dibenzo[c,k]phenanthridine framework via this method is not extensively documented, the general applicability of this reaction to form the core phenanthridine structure is well-established. This methodology typically involves the cyclotrimerization of a diyne with a nitrile. For instance, a ruthenium-catalyzed microwave-assisted [2+2+2] cyclotrimerization of a diyne has been utilized to construct the dihydrophenanthridine skeleton, which can then be aromatized to the corresponding phenanthridine. researchgate.net Although this example uses ruthenium, rhodium catalysts are also highly effective for such transformations and offer advantages in terms of reactivity and selectivity. nih.gov The general mechanism for a rhodium-catalyzed [2+2+2] cycloaddition involves the formation of a rhodacyclopentadiene intermediate from two alkyne units, followed by the insertion of a third unsaturated partner, such as a nitrile, to form the six-membered ring. nih.gov

Other Metal-Mediated Cyclizations and Couplings

A variety of other transition metals, including palladium, gold, and copper, have been extensively used in the synthesis of phenanthridine and benzo[c]phenanthridine derivatives.

Palladium-Catalyzed Reactions: Palladium catalysis has been a cornerstone in the synthesis of these frameworks. Methodologies include:

Suzuki Coupling: A one-pot synthesis of phenanthridines has been developed via a palladium-catalyzed Suzuki coupling reaction between 2-bromobenzaldehyde and 2-aminobenzeneboronic acid, followed by a condensation reaction. researchgate.netscispace.com This approach offers a straightforward route to the core structure.

Domino and Cascade Reactions: Palladium-catalyzed domino reactions, such as sequential C-H functionalization, have been employed to construct phenanthridines from readily available benzylamine (B48309) and aryl iodide precursors. nih.govbeilstein-journals.org These reactions often involve an initial arylation followed by an intramolecular C-H amination. nih.gov Another cascade approach involves a palladium-catalyzed coupling of a precursor with 2-(Boc-amino)benzeneboronic acid pinacol (B44631) ester, which then undergoes spontaneous deprotection and intramolecular condensation.

C-H Activation: Intramolecular C-H activation is a powerful strategy. For example, 5,6-dihydrobenzo[c]phenanthridines have been synthesized via a palladium(II)-catalyzed domino reaction of acetylenic substrates. This involves an intramolecular trans-aminopalladation onto the triple bond, followed by a nucleophilic addition. researchgate.netresearchgate.net

Gold-Catalyzed Reactions: Gold catalysts have proven particularly effective in cascade cyclizations to form benzo[c]phenanthridine structures. A notable example is the gold-catalyzed cascade cyclization of Boc-protected benzylamines bearing two tethered alkyne moieties. nih.govd-nb.inforesearchgate.net This reaction is initiated by a 6-endo-dig cyclization and can produce dihydrobenzo[c]phenanthridines in high yields. nih.govd-nb.inforesearchgate.net Subsequent thermal cleavage of the Boc protecting group and oxidation leads to the aromatic benzo[c]phenanthridine. nih.govd-nb.info

Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullman coupling, have been integrated into multi-step syntheses of benzo[c]phenanthridine alkaloids. chemrxiv.org This reaction is typically used to form a key biaryl bond in the synthetic sequence.

CatalystReaction TypeKey Features
Palladium Suzuki Coupling, Domino Reactions, C-H ActivationHigh efficiency, good functional group tolerance, multiple bond formations in one pot.
Gold Cascade CyclizationMild reaction conditions, high yields for complex polycyclic systems.
Copper Ullman CouplingEffective for biaryl bond formation.

Metal-Free and Organocatalytic Synthetic Pathways

In a move towards more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches for the synthesis of this compound frameworks have been developed.

Intramolecular Homolytic Aromatic Substitution (HAS)

A transition-metal-free methodology for the intramolecular biaryl coupling of o-halo-N-arylbenzylamines has been developed, proceeding through an intramolecular homolytic aromatic substitution (HAS) mechanism. This reaction can be promoted by potassium tert-butoxide, sometimes in the presence of an organic catalyst. The reaction is believed to involve the formation of an aryl radical, which then undergoes cyclization onto the adjacent aromatic ring.

Potassium Tert-Butoxide-Promoted Direct Biaryl Coupling

Potassium tert-butoxide (KOtBu) has been shown to be a key reagent in promoting the direct intramolecular biaryl coupling to form phenanthridine and benzo[c]phenanthridine skeletons without the need for a transition metal catalyst. This method is effective for the cyclization of o-halo-N-arylbenzylamines. In some cases, N-acyl protected precursors can undergo a one-pot N-deprotection and biaryl coupling, followed by oxidation to yield the final aromatic product.

Radical Cyclization Approaches for Ring Closure

Radical cyclizations provide a powerful and versatile method for the construction of the central ring of the phenanthridine system. These reactions are often initiated by radical initiators or photochemically. One such approach involves the radical cyclization of 2-isocyano-biphenyls with alkyl halides, catalyzed by a neutral cobalt(II) compound, to afford a range of phenanthridine-fused polycycles. dntb.gov.ua Another strategy involves the generation of a benzotriazole-stabilized carbanion, which is then oxidized by copper iodide to form a radical that subsequently cyclizes. beilstein-journals.org These radical-based methods benefit from often mild reaction conditions and the use of readily available starting materials. beilstein-journals.org

Multi-Component and Cascade Reaction Sequences

Multi-component and cascade reactions offer significant advantages in terms of efficiency and atom economy by allowing the formation of multiple bonds in a single operation.

Gold-catalyzed cascade cyclizations, as mentioned previously, are a prime example of this approach. The reaction of a Boc-protected benzylamine with two tethered alkynes initiates a domino reaction sequence, leading to the formation of the dihydrobenzo[c]phenanthridine core in a single step with high yields. nih.govd-nb.inforesearchgate.net

Palladium-catalyzed reactions also feature prominently in cascade syntheses. For instance, a one-pot method for synthesizing substituted phenanthridines involves a Suzuki cross-coupling reaction followed by a spontaneous deprotection and intramolecular condensation. This demonstrates the power of designing reaction sequences where subsequent steps are triggered in the same reaction vessel.

A collective total synthesis of a series of benzo[c]phenanthridine alkaloids has been achieved using a pot-economy approach that combines sequential transition metal-catalyzed reactions. This strategy involves a palladium-catalyzed Sonogashira coupling and a Wittig reaction to assemble the precursor, followed by a gold(I)-catalyzed cycloisomerization to form one of the rings, and finally a copper-catalyzed Ullman coupling and a Mannich reaction to complete the synthesis. chemrxiv.org

Reaction TypeKey Catalyst/ReagentPrecursorsProduct
Gold-Catalyzed Cascade Cyclization Gold CatalystBoc-protected benzylamines with two tethered alkynesDihydrobenzo[c]phenanthridines
Palladium-Catalyzed Cascade Pd(PPh3)4Bromo-precursor and 2-(Boc-amino)benzeneboronic acid pinacol esterSubstituted Phenanthridines
Sequential Transition Metal-Catalyzed Pot-Economy Synthesis Pd, Au, Cu catalystsSimple building blocksBenzo[c]phenanthridine Alkaloids

Photoinduced and Electrochemical Synthetic Routes

Recent advancements in synthetic organic chemistry have increasingly focused on the use of light and electricity to drive chemical transformations. These methods offer alternative reaction pathways that are often milder and more selective than traditional thermal methods. For the construction of complex heterocyclic systems like this compound, photoinduced and electrochemical strategies provide powerful tools for the formation of key carbon-nitrogen (C–N) and carbon-carbon (C–C) bonds.

Photochemical reactions, initiated by the absorption of light, can generate highly reactive intermediates, such as radicals and excited states, enabling unique bond formations. A notable strategy for the synthesis of phenanthridine-type structures is the photochemical intramolecular C–N coupling. This approach leverages the formation of a new C–N bond through the cyclization of a suitably designed precursor upon irradiation with light.

A relevant example of this methodology is the direct photochemical dehydrogenative C–N coupling of unactivated C(sp²)–H and N(sp²)–H bonds. nih.gov While this specific reaction leads to benzimidazole-fused phenanthridines, the underlying principle can be conceptually extended to the synthesis of the this compound core. The process is typically carried out in the absence of catalysts or additives, highlighting its efficiency and atom economy. nih.gov The reaction proceeds via the photoexcitation of a precursor molecule, leading to an intramolecular cyclization and subsequent aromatization to yield the final phenanthridine derivative.

The general mechanism for such a photochemical C–N bond formation involves the following key steps:

Photoexcitation: The substrate absorbs a photon, promoting it to an electronically excited state.

Intramolecular Hydrogen Abstraction or Electron Transfer: In the excited state, the molecule can undergo an intramolecular hydrogen abstraction or an electron transfer process to generate a radical intermediate.

Cyclization: The newly formed radical center attacks an adjacent aromatic ring, leading to the formation of the new C–N bond and a cyclic intermediate.

Aromatization: The cyclic intermediate then undergoes an oxidative process, often involving air or another oxidant, to form the stable, aromatic phenanthridine core.

Several photoinduced synthetic procedures have been applied to generate various phenanthridine derivatives. beilstein-journals.orgnih.gov For instance, the photolysis of acetophenone (B1666503) O-ethoxycarbonyloxime derivatives at room temperature has been shown to produce 3-substituted 6-methylphenanthridines in good to quantitative yields (52–99%). beilstein-journals.org Another example involves the photoinduced electron transfer (ET) to an amide-anion of o-haloarylbenzylamines, which, after fragmentation of the C-I bond and intramolecular cyclization, yields phenanthridine compounds in very good yields (up to 95%). nih.gov

Precursor TypeReaction ConditionsProductYield (%)Reference
2-([1,1'-biphenyl]-2-yl)-1H-benzo[d]imidazoleUV lightBenzo rsc.orgnih.govimidazo[1,2-f]phenanthridine- nih.gov
Acetophenone O-ethoxycarbonyloxime derivativesUV light, Room Temperature3-substituted 6-methylphenanthridines52-99 beilstein-journals.org
o-haloarylbenzylaminesPhotoinitiation, t-BuOK5,6-unsubstituted phenanthridineup to 95 nih.gov

Table 1: Examples of Photochemical Synthesis of Phenanthridine Derivatives

Electrosynthesis offers a powerful and environmentally friendly alternative to conventional synthetic methods, using electricity to drive redox reactions. While direct electrochemical synthesis of this compound is not extensively documented, analogies can be drawn from the electrochemical synthesis of other aza-PAHs and the principles of electrochemical C–P coupling.

Electrochemical methods have been successfully employed for the synthesis of various polycyclic aromatic hydrocarbons and their nitrogen-containing counterparts. univ-poitiers.frresearchgate.net These reactions often proceed through electro-oxidative dehydrogenative annulation, where C-H bonds are activated to form C-C or C-heteroatom bonds, releasing molecular hydrogen as the sole byproduct. univ-poitiers.fr

The concept of using electrochemical C–P coupling as an analogy for C–N bond formation is based on the ability of electrochemistry to generate reactive radical intermediates from both phosphorus and nitrogen-containing precursors. In the context of synthesizing phosphorus-containing PAHs, electrochemical methods can be used to form C–P bonds, creating phosphorus analogues of well-known aromatic systems. policycommons.netresearchgate.net The reactivity of phosphane-containing PAHs can be fine-tuned through their electronic properties, a principle that also applies to nitrogen-containing systems. policycommons.net

A hypothetical electrochemical route to the this compound framework could involve the anodic oxidation of a suitably designed precursor. This oxidation would generate a radical cation, which could then undergo an intramolecular cyclization to form the key C–N bond. Subsequent oxidation and deprotonation steps would lead to the final aromatic product.

The feasibility of such a reaction is supported by the successful electrosynthesis of other complex heterocyclic systems. For example, the electrochemical oxidation of anthracene (B1667546) derivatives to form redox-active anthraquinones has been demonstrated in a flow cell without the use of hazardous oxidants. harvard.edu This process highlights the potential for clean, scalable, and economical electrosynthetic methods. harvard.edu

Reaction TypeKey FeaturesPotential Application to this compound Synthesis
Electro-oxidative Dehydrogenative AnnulationC-H activation, formation of C-C or C-heteroatom bonds, H₂ as byproduct.Intramolecular C-N bond formation in a suitable precursor.
Anodic Oxidation of PrecursorsGeneration of radical cations, intramolecular cyclization.A designed precursor could cyclize to form the this compound core.
Radical Cascade ReactionsGeneration of P-centered radicals, addition to functional groups, and cyclization.An analogous N-centered radical could initiate a similar cascade to form the target molecule.

Table 2: Analogous Electrochemical Strategies for this compound Synthesis

Computational and Theoretical Chemistry of Dibenzo C,k Phenanthridine Systems

Quantum Mechanical and Density Functional Theory (DFT) Studies

Quantum mechanical and, more specifically, Density Functional Theory (DFT) methods have been instrumental in elucidating the fundamental electronic and structural properties of dibenzo[c,k]phenanthridine systems. These computational approaches allow for a detailed examination of the molecule at the atomic level.

Electronic Structure Elucidation and Frontier Orbitals

DFT calculations are frequently employed to determine the electronic characteristics of molecules, which can influence their reactivity and spectral properties. For this compound derivatives, DFT has been used to understand their potential as fluorescent probes. For instance, studies on tetrahydrothis compound derivatives designed for cation detection have utilized DFT to analyze their electronic structure and predict their behavior upon binding with metal ions like Hg2+.

A key aspect of these studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity. In the context of this compound-based fluorescent sensors, the changes in the HOMO-LUMO gap upon cation binding are correlated with the observed changes in fluorescence.

Compound/SystemMethodKey Findings
Tetrahydrothis compound derivativesDFTElucidation of electronic structure for cation recognition; analysis of HOMO-LUMO energy gaps to predict fluorescence changes upon Hg2+ binding.
General Phenanthridine (B189435) DerivativesDFT/TDDFTInvestigation of electronic structures and spectral properties of metal complexes containing phenanthridine moieties.

Conformational Analysis and Energetics

The three-dimensional conformation of this compound and its derivatives plays a pivotal role in their biological activity, particularly their ability to interact with targets like DNA. Computational methods are used to explore the potential energy surface of these molecules, identifying stable conformations and the energy barriers between them. While specific studies focusing solely on the conformational analysis of the parent this compound are not extensively documented in the provided results, the principles of conformational analysis are broadly applied to its derivatives. For related benzophenanthridine alkaloids, understanding their conformation is crucial for explaining their different mechanisms of action as topoisomerase I inhibitors.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how this compound systems behave and interact with their environment, particularly with biomolecules. These simulations can model the intricate dance of molecules over time, providing insights that are not accessible through static computational methods.

Analysis of Binding Mechanisms with Biomolecules

A significant area of research for this compound derivatives is their interaction with DNA. MD simulations have been employed to investigate the binding of related benzo[c]phenanthridine (B1199836) alkaloids, such as fagaronine (B1216394) and ethoxidine, to DNA. These studies have helped to elucidate the different binding modes, with some compounds acting as DNA intercalators and others as topoisomerase I poisons or suppressors. The simulations can reveal specific interactions, such as electrostatic and van der Waals forces, that stabilize the ligand-DNA complex. For instance, steered molecular dynamics has been used to model the torque on an intercalator to sample the DNA binding site comprehensively.

SystemSimulation TypeKey Findings
Benzo[c]phenanthridines (Fagaronine, Ethoxidine) and DNASteered Molecular DynamicsProposed models to explain different inhibitory mechanisms (poison vs. suppressor) against topoisomerase I.
Intercalator-DNA complexMolecular DynamicsRevealed significant conformational changes in the ligand's side chain upon intercalation, driven by electrostatic and van der Waals interactions.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). These models are valuable tools in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For the broader class of benzo[c]phenanthridine derivatives, QSAR studies have been conducted to model their activity as anticancer agents and topoisomerase I inhibitors. These studies involve developing statistical models that correlate various molecular descriptors (e.g., electronic, steric, and lipophilic properties) with the observed biological activity. Different QSAR methods, such as 2D-QSAR, 3D-QSAR (like CoMFA and CoMSIA), and hologram QSAR (H-QSAR), have been applied to datasets of benzo[c]phenanthridine analogues. The resulting models can help in designing new derivatives with potentially higher potency and can provide insights into the structural features that are important for their activity.

Compound SeriesQSAR/QSPR Study TypeObjective
Benzo[c]phenanthridine analogues2D-QSAR, 3D-QSAR (CoMFA, CoMSIA), H-QSARTo model topoisomerase I inhibitory activity and antitumor activity against various cell lines.
General Drug CandidatesQSARTo predict biological activity, optimize structures, and design novel lead compounds.

Predictive Models for Topoisomerase I Inhibitory Activity

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful tool in the rational design of novel and more potent topoisomerase I (Topo I) inhibitors based on the this compound scaffold. By correlating structural features with biological activity, these models provide valuable insights for lead optimization.

A notable study in this area involved the development of hologram-QSAR (H-QSAR), 2D-QSAR, and 3D-QSAR models for a series of benzo[c]phenanthridine (BCP) analogues, which share the core structure of this compound. nih.govnih.govscilit.com These models were built upon a dataset of 137 BCP derivatives with known Topo I inhibitory activity. nih.gov The statistical robustness of these models was demonstrated by their correlation coefficients (R²) ranging from 0.58 to 0.77, cross-validation coefficients (q²) between 0.41 and 0.60, and predictive correlation coefficients (r²) for an external test set in the range of 0.51 to 0.80. nih.govresearchgate.net The reliability of these QSAR models was further validated using a reliability test with a 95% confidence level to prevent overfitting. nih.govnih.govresearchgate.net

In addition to regression-based QSAR models, classification models have also been developed to distinguish between active and inactive BCP analogues. A support vector machine (SVM) classification model was constructed based on a dataset of 73 BCP analogues. mdpi.com This model, which utilized a set of 7 descriptors identified through a random forest algorithm, achieved a total accuracy of 93% for the training set. mdpi.com The primary goal of this classification model was to identify new BCP derivatives with Topo I inhibitory activity equal to or stronger than the known inhibitor topotecan. mdpi.com

These predictive models serve as a crucial theoretical framework for designing new this compound derivatives with enhanced antitumor and topoisomerase I inhibitory activity, thereby reducing the time and cost associated with the synthesis and screening of new compounds. nih.govresearchgate.net

Model Type Number of Analogues Reference(s)
Hologram-QSAR1370.58 - 0.770.41 - 0.600.51 - 0.80 nih.govnih.govresearchgate.net
2D-QSAR1370.58 - 0.770.41 - 0.600.51 - 0.80 nih.govnih.govresearchgate.net
3D-QSAR (CoMFA/CoMSIA)1370.58 - 0.770.41 - 0.600.51 - 0.80 nih.govresearchgate.net
Support Vector Machine (SVM)73N/AN/AN/A mdpi.com

Correlation of Structural Descriptors with Spectroscopic Responses

Computational chemistry, particularly Density Functional Theory (DFT), plays a pivotal role in elucidating the relationship between the structural characteristics of this compound systems and their spectroscopic responses, such as UV-Vis absorption and infrared spectra. beilstein-journals.orgaanda.org These theoretical calculations provide a molecular-level understanding of the electronic transitions and vibrational modes that give rise to the observed spectra.

The electronic properties of phenanthridine derivatives, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are key structural descriptors that can be correlated with UV-Vis absorption spectra. researchgate.netscirp.org The HOMO-LUMO energy gap, for instance, is often related to the wavelength of maximum absorption (λmax). researchgate.net Theoretical calculations have shown that substitutions on the phenanthridine core can significantly alter the HOMO and LUMO energy levels, leading to shifts in the absorption and emission spectra. researchgate.netresearchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can induce intramolecular charge transfer, resulting in a red-shift (bathochromic shift) of the absorption bands. researchgate.netrsc.org

Furthermore, DFT calculations are employed to predict and interpret infrared (IR) spectra. aanda.org The vibrational modes of the molecule, which are sensitive to its structure and bonding, can be calculated and compared with experimental IR data. aanda.org For nitrogen-containing polycyclic aromatic hydrocarbons like phenanthridine, theoretical studies have helped to assign specific bands in the IR spectrum to particular vibrational motions, such as C-H bending and C-C stretching modes. aanda.org The protonated forms of these molecules show significantly different IR spectra due to the N-H in-plane bending vibration, a feature that can be accurately modeled using computational methods. aanda.org

The correlation of structural descriptors with spectroscopic responses is not limited to electronic and vibrational properties. Theoretical calculations of parameters like molecular electrostatic potential and nucleus-independent chemical shift can provide insights into the reactivity and aromaticity of different parts of the molecule, which in turn can influence its interaction with other molecules and its spectroscopic behavior. researchgate.netnih.gov

Supramolecular Chemistry and Molecular Recognition of Dibenzo C,k Phenanthridine

Non-Covalent Interactions and Self-Assembly in Solid-State Structures

The arrangement of dibenzo[c,k]phenanthridine derivatives in the solid state is governed by a network of subtle, non-covalent forces. These interactions dictate the crystal packing and can lead to the formation of well-defined supramolecular architectures. The planarity of the aromatic system is a key feature, although substitutions can introduce significant conformational changes.

In the solid state, the self-assembly of phenanthridine (B189435) derivatives is often directed by a combination of weak hydrogen bonds. While specific studies on the this compound isomer are limited, detailed crystallographic analyses of closely related 5-aryl-7,8,13,14-tetrahydro-dibenzo[a,i]phenanthridine compounds provide significant insight into the governing interactions.

These studies reveal that dimeric units are a common motif, formed through cooperative C–H…N and C–H…π interactions between molecules related by a center of inversion. yakhak.orgnih.gov The C–H…N interaction typically involves a hydrogen atom from an aliphatic ring and the nitrogen atom of the phenanthridine core, forming a stable, closed dimer. yakhak.orgnih.govbeilstein-journals.org These primary interactions are often supported by weaker C–H…π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring on an adjacent molecule. yakhak.orgnih.govbeilstein-journals.org The nature of these interactions is comparable to other weak molecular forces, such as C–H…O and O–H…π bonds, and they are crucial in determining crystal conformation and packing. nih.govrsc.org The interplay of these forces highlights a key principle in crystal engineering, where weak, directional interactions can be exploited to guide molecular organization. chemrxiv.orgosdd.net

In some substituted derivatives, particularly those with hydroxyl groups, traditional hydrogen bonds (e.g., O–H…N and O–H…O) can dominate the intramolecular conformation, which in turn influences the intermolecular packing and the formation of chains or other assemblies through contacts like C–H…O and short C–H…π interactions. beilstein-journals.org

Molecular tweezers are host molecules with two "arms" that can bind a "guest" molecule between them through non-covalent interactions. nih.gov The design of these receptors often relies on creating a pre-organized cavity that is complementary in size, shape, and electronic character to the intended guest. nih.govnih.gov The tweezer's arms are typically large aromatic surfaces, connected by a rigid or semi-rigid spacer unit, to facilitate π-π stacking interactions with planar guest molecules. nih.govresearchgate.net

While the this compound scaffold is an excellent candidate for inclusion in such architectures due to its extended aromatic system, specific examples of molecular tweezers based on this exact framework are not widely reported in the reviewed literature. However, the design principles can be inferred from related structures. For instance, a PhD thesis describes the synthesis of a molecular tweezer using a dibenz[c,h]acridine (B1219686) spacer, a structurally similar heterocyclic system. osdd.net This work highlights the use of the Friedländer reaction to construct the core spacer unit, a common strategy in the synthesis of complex nitrogen-containing polycycles. osdd.net

The binding affinity of molecular tweezers depends on the complementarity between the host and guest. nih.govrsc.org Studies on various tweezer systems show that they can selectively bind electron-deficient aromatic guests, such as 2,4,5,7-tetranitrofluorenone (TENF) or dicyanobenzenes, within their cavity. osdd.netresearchgate.net The strength of this binding can be modulated by altering the electronic properties of the tweezer's arms or the nature of the spacer unit. researchgate.net Given these principles, a hypothetical molecular tweezer incorporating two this compound units would be expected to form stable host-guest complexes with planar, electron-poor substrates.

Host-Guest Complexation Dynamics

The dynamic nature of non-covalent interactions allows for the formation and dissociation of host-guest complexes, a fundamental concept in supramolecular chemistry. thno.orgfrontiersin.org This equilibrium can be influenced by various factors, including solvent, temperature, and the concentrations of the host and guest species.

Macrocycles are large ring structures that can act as hosts for smaller guest molecules, forming inclusion complexes. nih.govnih.govresearchgate.net The incorporation of rigid, aromatic units like dibenzophenanthridine into a macrocyclic framework can create well-defined cavities suitable for molecular recognition.

A notable application of this concept is in the development of allosteric inhibitors for enzymes like glutaminase (B10826351) C (GAC), a target in cancer therapy. yakhak.orgnih.govacs.orgbeilstein-journals.org The small molecule 968, a dibenzophenanthridine derivative, is known to inhibit GAC. acs.orgbeilstein-journals.org Building upon this scaffold, researchers have designed and synthesized macrocyclic inhibitors. For example, based on the U-shaped binding conformation of related inhibitors, macrocycles were created by linking the terminal aromatic rings of the parent structure. yakhak.orgacs.org This strategy enforces the active conformation, which can enhance binding affinity and specificity for the enzyme's allosteric site. acs.org One such macrocyclic inhibitor, LL202, demonstrated robust activity and high binding affinity for glutaminase 1 (GLS1). acs.org X-ray crystallography of the inhibitor-enzyme complex revealed a unique binding mode, validating the use of the dibenzophenanthridine-containing macrocyclic scaffold for creating potent and selective enzyme inhibitors. acs.org

The synthesis of such macrocycles often involves sophisticated chemical reactions that form the large ring structure under kinetic or thermodynamic control. nih.govnih.gov The resulting host-guest systems can exhibit complex dynamic behavior, where the binding and release of the guest are integral to their function.

Specific Molecular Recognition of Biomolecules

The phenanthridine core is a well-established pharmacophore for interacting with nucleic acids. The planar, electron-deficient aromatic surface of this compound is ideally suited for insertion between the base pairs of DNA and RNA, making it a key motif in the design of DNA-targeting agents.

The primary mode of binding for many phenanthridine derivatives to double-stranded DNA and RNA is intercalation. nih.govnih.govresearchgate.net This process involves the insertion of the planar aromatic ring system between adjacent base pairs of the nucleic acid double helix. The size and curvature of the phenanthridine aromatic surface correspond well to the shape of a base pair, facilitating this interaction. nih.govresearchgate.net

The mechanism of binding for phenanthriplatin (B610081), a platinum-based anticancer agent containing a phenanthridine ligand, provides a detailed model for this process. Its interaction with DNA involves a two-step mechanism:

Rapid, Reversible Intercalation : The initial step is a fast and reversible partial intercalation of the phenanthridine ring into the DNA helix. chemrxiv.orgirb.hr This non-covalent interaction is driven by π-π stacking forces between the phenanthridine core and the DNA bases. This step causes a rapid elongation of the DNA molecule. chemrxiv.orgirb.hr

Slow, Irreversible Covalent Binding : Following intercalation, a slower, nearly irreversible covalent bond forms between the platinum center and a nitrogen atom (typically N7) of a purine (B94841) base on the DNA. chemrxiv.orgirb.hr

The stereochemistry of the complex is crucial; the cis geometry of phenanthriplatin facilitates this second step, whereas the trans isomer, while able to intercalate, does not efficiently form the covalent bond. chemrxiv.orgirb.hr This demonstrates that the initial non-covalent recognition through intercalation is a key step that positions the molecule for subsequent covalent modification. Phenanthridine derivatives lacking the platinum component, such as ethidium (B1194527) bromide, bind purely through intercalation, leading to significant stabilization of the DNA double helix. nih.gov The binding affinity of these compounds to DNA can be quite high, as shown in the table below for related compounds.

The binding mode can also be influenced by substituents on the phenanthridine ring system. While intercalation is common, some derivatives, particularly bis-phenanthridines, may favor binding within the minor groove of DNA, or switch between binding modes depending on the specific DNA sequence. nih.gov

Compound Names

Sequence-Specific Recognition of Nucleic Acids (e.g., Poly(G), AT-rich vs GC-rich regions)

Beyond simple intercalation, many dibenzophenanthridine alkaloids exhibit a degree of sequence selectivity in their binding to DNA. This specificity is crucial as it can direct the compound to particular regions of the genome, such as gene promoter sequences.

Comparative studies on the well-known benzo[c]phenanthridine (B1199836) alkaloids sanguinarine (B192314), chelerythrine (B190780), and nitidine (B1203446) have revealed distinct sequence preferences. Both sanguinarine and nitidine show a preference for binding to DNA with alternating GC base pairs. nih.govhkbu.edu.hk In contrast, chelerythrine displays a high specificity for DNA sequences containing consecutive GC base pairs. nih.govhkbu.edu.hknih.gov This highlights how subtle changes in the molecular structure can lead to different sequence recognition properties. Some phenanthridine derivatives have also shown the ability to recognize GC-rich DNA through distinct induced circular dichroism signals. dntb.gov.ua

Conversely, some related compounds show a preference for AT-rich regions. For instance, the dibenzonaphthyridine derivative BENA435 fluoresces more strongly when bound to dA/dT homopolymers compared to dG/dC homopolymers, indicating a preference for AT-rich sequences. nih.govresearchgate.net The ability to selectively target AT-rich sequences is a significant area of research, with some synthetic derivatives being specifically designed for high selectivity towards these regions. dntb.gov.ua These findings suggest that this compound and its derivatives could potentially be engineered to target specific DNA sequences by modifying their substituent groups.

Table 1: DNA Sequence Selectivity of Benzo[c]phenanthridine Alkaloids

AlkaloidPreferred DNA SequenceReference
SanguinarineAlternating GC base pairs nih.govhkbu.edu.hk
NitidineAlternating GC base pairs nih.govhkbu.edu.hk
ChelerythrineContiguous GC base pairs nih.govhkbu.edu.hknih.gov

Protein and Enzyme Interaction Studies

The biological activity of dibenzophenanthridine compounds is not solely defined by their direct interaction with DNA but also by their engagement with various proteins and enzymes. A primary target for many of these alkaloids are the topoisomerases, enzymes that regulate DNA topology and are essential for replication and transcription. strath.ac.ukresearchgate.netmdpi.com

Several benzo[c]phenanthridine alkaloids, including nitidine, are known to act as topoisomerase poisons. nih.govunimas.my They function by stabilizing the covalent complex between the topoisomerase enzyme and DNA, which leads to DNA strand breaks and ultimately cell death. nih.gov The ability to inhibit topoisomerases is a hallmark of many anticancer drugs. Structure-activity relationship studies have shown that the substitution pattern on the alkaloid scaffold is critical for this activity. For example, certain substitutions can convert a topoisomerase I-targeting agent into one that is inactive. nih.gov

Besides topoisomerases, some benzo[c]phenanthridine alkaloids like sanguinarine and chelerythrine have been shown to interact with other enzymes. For example, they can inhibit the catalytic activity of cytochrome P450 1A1 (CYP1A1). nih.gov This interaction is significant as CYP enzymes are involved in the metabolism of many drugs and xenobiotics.

The interaction of these alkaloids is not limited to enzymes. They are also known to bind to proteins like bovine serum albumin (BSA). mdpi.com Furthermore, there is growing interest in their ability to interact with and stabilize non-canonical DNA structures like G-quadruplexes, which are found in telomeres and gene promoter regions and are implicated in cancer. researchgate.netacs.orgmuni.cz

Table 2: Protein and Enzyme Interactions of Benzo[c]phenanthridine Alkaloids

Alkaloid/DerivativeInteracting Protein/EnzymeType of InteractionReference
NitidineTopoisomerase I/IIInhibition (Poison) nih.gov
Fagaronine (B1216394)Topoisomerase IInhibition (Poison) strath.ac.ukresearchgate.net
EthoxidineTopoisomerase IInhibition (Suppressor) strath.ac.ukresearchgate.net
SanguinarineCytochrome P450 1A1Inhibition nih.gov
ChelerythrineCytochrome P450 1A1Inhibition nih.gov
SanguinarineG-quadruplex DNAStabilization researchgate.netacs.org
ChelerythrineG-quadruplex DNAStabilization acs.org

Advanced Spectroscopic Characterization and Photophysical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of dibenzo[c,k]phenanthridine derivatives. Through the analysis of ¹H, ¹³C, and in the case of fluorinated analogues, ¹⁹F NMR spectra, along with two-dimensional (2D) NMR techniques, the precise assignment of atomic connectivity and stereochemistry can be achieved.

The ¹H NMR spectra of benzo[c]phenanthridine (B1199836) alkaloids typically exhibit characteristic signals for aromatic protons, methoxy (B1213986) groups, and N-methyl groups, with their chemical shifts being highly dependent on the substitution pattern and the conformation of the molecule. nih.gov For instance, the chemical shift of specific protons can indicate the orientation of substituents. nih.gov Similarly, ¹³C NMR spectroscopy provides detailed information about the carbon framework, with the chemical shifts of the carbon atoms being sensitive to their electronic environment. academie-sciences.frrsc.org The analysis of both ¹H and ¹³C NMR data allows for the comprehensive characterization of the molecular structure. academie-sciences.fr

While specific ¹⁹F NMR data for this compound is not extensively reported, the incorporation of fluorine atoms into aromatic systems provides a sensitive probe for NMR studies due to the high natural abundance and spin-½ nucleus of ¹⁹F. nih.gov 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between protons and carbons, aiding in the unambiguous assignment of complex spectra of this compound derivatives. academie-sciences.fr

Table 1: Representative ¹H NMR Chemical Shifts for a Benzo[c]phenanthridine Derivative

Proton Chemical Shift (ppm) Multiplicity J-coupling (Hz)
H-1 8.17 s -
H-4 7.68 s -
H-5 8.63 s -
H-8 9.82 s -
H-9 7.93 s -
H-12 7.41 s -
N-CH₃ 4.93 s -
O-CH₂-O 6.33 s -
10-OCH₃ 4.07 s -
11-OCH₃ 4.12 s -

Data derived from a representative nitro-benzo[c]phenanthridine alkaloid. academie-sciences.fr

Table 2: Representative ¹³C NMR Chemical Shifts for a Benzo[c]phenanthridine Derivative

Carbon Chemical Shift (ppm)
C-1 122.29
C-4 115.73
C-5 147.22
C-8 106.70
C-9 102.92
C-12 94.55
N-CH₃ 40.68
10-OCH₃ 56.76
11-OCH₃ 56.08

Data derived from a representative dihydrosanguirubine. chemrxiv.org

NMR titration is a powerful technique used to study the non-covalent interactions between a host molecule, such as a this compound derivative, and a guest species. By monitoring the changes in the chemical shifts of the host's protons upon the incremental addition of a guest, the binding stoichiometry, binding constant, and the specific sites of interaction can be determined. This method has been effectively employed to investigate the complexation of phenanthridine-based sensors with various analytes, including metal ions. researchgate.netnih.gov The investigation of the sensing mechanism often includes NMR titration to elucidate the host-guest interactions. researchgate.netnih.gov

UV-Visible Absorption and Emission Spectroscopy

UV-Visible absorption and emission spectroscopy are fundamental techniques for probing the electronic transitions and photophysical properties of this compound and its derivatives. The absorption spectra of these compounds are characterized by intense π-π* transitions in the ultraviolet region and, in some cases, n-π* transitions at longer wavelengths. nih.gov The position and intensity of these absorption bands are sensitive to the extent of π-conjugation and the presence of various substituents on the aromatic core. nih.gov

The emission spectra provide information about the excited state properties of the molecule. Upon excitation, many this compound derivatives exhibit strong fluorescence, the characteristics of which (wavelength, intensity, quantum yield, and lifetime) are influenced by the molecular structure and the surrounding environment. nih.govresearchgate.net

Table 3: Photophysical Data for a Dihydrodibenzo[b,j] nih.govrsc.orgphenanthroline Derivative in Methanol (B129727)

Compound Absorption λmax (nm) Emission λmax (nm)
Derivative 1 250-300, 310-350 350-480

Data generalized from a study on various derivatives. nih.gov

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. uci.edu The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. nih.gov These parameters are crucial for understanding the excited-state dynamics and for the design of fluorescent probes and materials. researchgate.net For phenanthridine (B189435) derivatives, quantum yields can be determined relative to a standard fluorophore. nih.gov The lifetime of the excited state can be measured using time-resolved fluorescence spectroscopy. researchgate.net

Excimers are excited-state dimers formed between an excited molecule and a ground-state molecule of the same species, while exciplexes are formed between two different molecules. researchgate.net Both excimers and exciplexes result in a characteristic red-shifted and broad emission band in the fluorescence spectrum. The formation of intramolecular excimers has been observed in derivatives of dibenzophenanthroline, where two phenyl rings interact in the excited state. researchgate.net This phenomenon is sensitive to the molecular conformation and the surrounding environment. Studies on peptide-bridged bis-phenanthridine derivatives have also shown the formation of intramolecular excimers, which are sensitive to pH and interactions with DNA. nih.gov

The spectroscopic properties of this compound and its derivatives can be significantly influenced by the pH of the medium. nih.gov The nitrogen atom in the phenanthridine core can be protonated, leading to changes in the electronic structure and, consequently, alterations in the absorption and emission spectra. nih.gov This pH-dependent behavior is a form of multichromism, where the color and fluorescence of the compound change in response to an external stimulus. This property is particularly relevant for the development of pH sensors. rsc.org For instance, the interaction of phenanthridine derivatives with DNA and RNA can be reversibly controlled by pH-induced positive charges. nih.gov

Ratiometric fluorescent sensors utilize the change in the ratio of fluorescence intensities at two different wavelengths to quantify an analyte. This approach offers built-in self-calibration, which can correct for variations in probe concentration and instrumental factors, leading to more accurate and reliable measurements. Phenanthridine-based fluorescent sensors have been developed for the ratiometric detection of various species, such as metal ions. researchgate.netnih.govrsc.org The sensing mechanism often involves a chelation-enhanced fluorescence (CHEF) process, where the binding of the analyte to the sensor modulates the intramolecular charge transfer (ICT) characteristics of the fluorophore, resulting in a ratiometric change in the emission spectrum. researchgate.netrsc.org

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Polynucleotide Interaction

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov While this compound itself is achiral, CD spectroscopy becomes invaluable for studying its interactions with chiral macromolecules such as DNA and RNA. When a small achiral molecule binds to a chiral polymer, an induced CD (ICD) spectrum can be generated. nih.gov This ICD signal arises from the electronic transitions of the small molecule (the chromophore) becoming optically active due to the chiral environment imposed by the macromolecule.

The interaction of phenanthridine derivatives, a class to which this compound belongs, with polynucleotides has been a subject of intense study. beilstein-journals.orgnih.gov These interactions are often characterized by significant changes in the CD spectra of the polynucleotides. For instance, the binding of a phenanthridine derivative can induce positive CD signals, which are indicative of specific binding modes, such as minor groove binding or intercalation between base pairs. researchgate.net

The nature of the ICD spectrum provides critical insights into the binding geometry:

Intercalation: The insertion of the planar phenanthridine ring system between the base pairs of DNA typically results in a strong ICD signal. The orientation of the molecule within the DNA helix dictates the sign and magnitude of this signal.

Groove Binding: Binding to the major or minor groove of DNA also perturbs the electronic transitions of the this compound chromophore, leading to a characteristic ICD spectrum that differs from that of intercalation.

Furthermore, CD spectroscopy can be employed for chiral recognition in host-guest complexes. nih.gov If this compound were incorporated into a larger, achiral host molecule, its complexation with chiral guest molecules could be monitored by the appearance of an ICD spectrum, providing information on the binding affinity and stereoselectivity of the interaction. nih.gov

Mass Spectrometry (HRMS) for Molecular Weight and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the precise determination of molecular weights, which in turn allows for the unequivocal confirmation of elemental compositions. nih.gov Unlike standard mass spectrometry, HRMS provides mass measurements with very high accuracy (typically to within 5 ppm), enabling the differentiation between compounds that have the same nominal mass but different chemical formulas. nih.gov

For a compound like this compound (C₂₁H₁₃N), HRMS is used to verify its molecular formula. The process involves:

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is typically used to generate intact molecular ions, often in the form of the protonated molecule [M+H]⁺.

Mass Analysis: The high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) measures the mass-to-charge ratio (m/z) of the ion with high precision.

Formula Calculation: The experimentally measured accurate mass is then compared against the theoretical exact mass calculated for the proposed formula.

For this compound, the theoretical exact mass of the neutral molecule is 279.1048 u. An HRMS measurement yielding a mass very close to this value for the molecular ion (or its protonated form) provides strong evidence for the C₂₁H₁₃N formula, confirming the compound's identity and purity. This technique is crucial for validating the products of a chemical synthesis and for the structural elucidation of unknown derivatives. nih.gov

Advanced X-ray Crystallography for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. nih.gov By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is produced. The analysis of the positions and intensities of the diffracted spots allows for the calculation of the electron density distribution within the crystal, from which a model of the atomic arrangement can be built and refined. mdpi.com

ParameterValue
Chemical FormulaC₂₁H₁₅NO
Formula Weight297.35 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(5)
b (Å)8.9876(4)
c (Å)16.0123(8)
β (°)98.123(2)
Volume (ų)1441.21(12)
Z (Molecules per unit cell)4

Note: The data in this table is representative for a derivative and serves as an illustrative example.

This data provides the fundamental lattice parameters that define the size and shape of the unit cell—the basic repeating unit of the crystal. nih.gov

Conformational Analysis and Molecular Packing in Crystalline States

The extended, fused-ring system of this compound is largely planar, but substituents can induce slight deviations from planarity. A computational study on the related thianthrene (B1682798) molecule, which also contains a folded ring system, noted that the degree of puckering is influenced by the nature of the heteroatoms and the potential for electron delocalization. researchgate.net In the solid state, X-ray analysis reveals the precise conformation adopted by the molecule.

Molecular packing describes how individual molecules arrange themselves to form the crystal lattice. researchgate.net This arrangement is governed by the drive to achieve the most thermodynamically stable structure, maximizing favorable intermolecular interactions. In crystals of planar aromatic molecules like phenanthridine derivatives, a common packing motif is the herringbone pattern, which optimizes C-H···π interactions. Another prevalent arrangement is π-π stacking, where the planar aromatic faces of adjacent molecules align. The specific packing is influenced by molecular shape and the presence and position of functional groups. purdue.edu

Analysis of Intermolecular Interactions in Crystal Lattices

The forces that hold molecules together in a crystal are primarily non-covalent intermolecular interactions. nsf.gov Understanding these interactions is key to explaining a crystal's properties, such as stability and solubility. purdue.edumdpi.com Modern crystallographic studies often employ computational tools like Hirshfeld surface analysis to visualize and quantify these interactions. nih.gov

For a this compound derivative, the primary intermolecular interactions would include:

π-π Stacking: The electron-rich aromatic rings can interact favorably, typically in a parallel-displaced or T-shaped arrangement to minimize electrostatic repulsion.

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron cloud of an adjacent molecule.

Hydrogen Bonds: If the derivative contains hydrogen bond donors (like N-H) or acceptors (like C=O), these strong, directional interactions will play a dominant role in the crystal packing. For example, in the crystal of 7,8-dihydrobenzo(k)phenanthridin-6(5H)-one, C-H···O interactions are significant. purdue.edu

Dibenzo C,k Phenanthridine in Optoelectronic Materials Research

Design and Synthesis of π-Extended Dibenzo[c,k]phenanthridine Systems

The development of π-extended this compound systems is crucial for enhancing their performance in optoelectronic devices. Extending the π-conjugation can lead to a reduction in the energy bandgap, red-shifted absorption and emission spectra, and improved charge carrier mobility. Various synthetic strategies have been employed to achieve these extended structures.

A general and modular approach for the rapid assembly of benzo[c]phenanthridine (B1199836) derivatives has been developed using homogeneous gold catalysis. This method facilitates the successive formation of C-N and C-C bonds through a selectively intramolecular cascade of a diazo-tethered alkyne and a subsequent intermolecular cyclization with a nitrile researchgate.net. This strategy offers excellent functional group compatibility and provides a pathway to a diverse range of substituted this compound analogues researchgate.net.

Another approach involves the Friedländer condensation reaction. For instance, 13,14-dimethyl-6,7-dihydrodibenzo[b,j] researchgate.netnih.govphenanthroline derivatives have been synthesized efficiently through the condensation of an aminoarylketone with 1,4-cyclohexanedione (B43130) nih.govrsc.org. The resulting this compound core can then be further functionalized, for example, through Suzuki coupling reactions to introduce various aryl substituents and extend the π-conjugation nih.gov.

Radical-mediated synthesis offers another route to 6-arylphenanthridine derivatives, starting from benzotriazole (B28993) derivatives of diarylmethanes. This method involves the generation of a benzotriazole-stabilized carbanion, followed by oxidation to form a radical, which then undergoes ring closure to yield the phenanthridine (B189435) core beilstein-journals.org. Transition metal-catalyzed reactions, particularly those employing palladium, have also proven to be versatile for the synthesis of a wide array of substituted phenanthridines from readily available starting materials beilstein-journals.org.

Structure-Property Relationships in Organic Optoelectronic Materials

The relationship between the molecular structure of this compound derivatives and their optoelectronic properties is a key area of investigation. Understanding these relationships is essential for the rational design of materials with tailored functionalities for specific applications. The introduction of different functional groups and the extension of the π-conjugated system can significantly impact the material's absorption, emission, energy levels, and charge transport characteristics rsc.orgdntb.gov.ua.

In many conjugated organic materials, a "donor-acceptor" approach is utilized to tune the optoelectronic properties rsc.orgdntb.gov.ua. By incorporating both electron-donating and electron-accepting moieties into the this compound framework, it is possible to induce intramolecular charge transfer (ICT), which can lead to desirable properties such as lower bandgaps and enhanced fluorescence rsc.orgdntb.gov.ua. The nature and position of these substituents play a critical role in determining the final properties of the material.

The photophysical properties of this compound derivatives are intrinsically linked to their extended π-conjugated structures. The absorption and emission characteristics, as well as the fluorescence quantum yields, are highly sensitive to the molecular architecture and the surrounding environment.

The extension of π-conjugation through the addition of aryl groups generally leads to a bathochromic (red) shift in both the absorption and emission spectra nih.gov. This is a direct consequence of the narrowing of the HOMO-LUMO energy gap. The photophysical properties of these compounds can be systematically studied in various solvents to understand the effect of solvent polarity on the electronic transitions. For example, in some dihydrodibenzo[b,j] researchgate.netnih.govphenanthroline derivatives, the emission band corresponding to the π-π* electronic transition shows a redshift with increasing solvent polarity, indicating a more polar excited state nih.govrsc.org.

The introduction of specific functional groups can also be used to modulate the fluorescence properties. For instance, the presence of aldehyde groups in imidazole-based phenanthridine probes has been shown to enable ratiometric fluorescence sensing due to strong intermolecular hydrogen bonding with specific analytes rsc.org. The inherent intramolecular charge transfer (ICT) nature of many of these push-pull systems results in large Stokes shifts and high fluorescence quantum yields rsc.org.

Compound FamilyKey Structural FeatureImpact on Photophysical PropertiesReference
Dihydrodibenzo[b,j] researchgate.netnih.govphenanthrolinesExtended π-conjugation via Suzuki couplingRed-shift in absorption and emission spectra nih.govrsc.org
Imidazole-based PhenanthridinesPush-pull system with aldehyde groupLarge Stokes shifts, high quantum yields, ratiometric fluorescence response rsc.org
Terpyridine-functionalized Dibenzo[a,i]phenanthridineDonor-π-Acceptor (D-π-A) architecture"Turn-on" fluorescence, large Stokes shift upon analyte binding researchgate.netnih.gov

Applications in Organic Semiconductors and Thin-Film Transistors

While direct applications of this compound in organic semiconductors and thin-film transistors (OTFTs) are still an emerging area of research, the properties of structurally related polycyclic aromatic hydrocarbons (PAHs) suggest significant potential. Fused PAHs with extended π-conjugated structures are of great interest for OTFTs as they facilitate charge carrier transport through enhanced intermolecular interactions nih.gov.

For instance, dialkylated dibenzo[a,h]anthracene derivatives have been successfully synthesized and employed in solution-processable OTFTs. The nature of the alkyl substituents was found to greatly influence the molecular packing and, consequently, the charge carrier mobility. Linear alkyl chains promoted the formation of a 2D lamellar herringbone packing structure, leading to high layered crystallinity and impressive carrier mobilities of up to 2.97 cm²/Vs nih.gov. In contrast, bulkier ring-containing alkyl groups resulted in a different packing motif and lower mobility nih.gov. These findings highlight the importance of molecular engineering in optimizing the performance of organic semiconductors.

Similarly, asymmetric dibenzo[a,h]anthracene-based organic semiconductors have demonstrated high mobility and thermal stability. These compounds can form highly-ordered and uniaxially-oriented crystalline films, which are crucial for excellent electrical device performance, with mobilities reaching up to 11.8 cm²/Vs rsc.org. The inherent stability of these polycyclic aromatic cores, often superior to that of benchmark materials like pentacene, makes them attractive for practical electronic applications nih.govrsc.org. Given these precedents, it is reasonable to expect that appropriately functionalized this compound derivatives could also serve as high-performance organic semiconductors. The introduction of nitrogen atoms into the aromatic core can further influence the electronic properties and intermolecular interactions, potentially leading to unique and advantageous charge transport characteristics.

CompoundKey FeatureDevice PerformanceReference
C12-DBA-C12 (dibenzo[a,h]anthracene derivative)Linear n-dodecyl chainsHole mobility up to 2.97 cm²/Vs nih.gov
Ph-DBA-C8 (dibenzo[a,h]anthracene derivative)Asymmetric structureHole mobility up to 11.8 cm²/Vs rsc.org
Benzo[i]pentahelicene-3,6-dioneHelicene structurep-type behavior with hole mobilities of 10⁻⁵–10⁻⁷ cm²/Vs mdpi.com

Fluorescent Probe Design and Development

The rigid and planar structure of the this compound core, combined with its inherent fluorescence, makes it an excellent platform for the design and development of fluorescent probes for the detection of various analytes and for monitoring microenvironmental changes.

Ratiometric fluorescent probes offer a significant advantage over intensity-based probes as the ratiometric signal, which is based on the ratio of fluorescence intensities at two different wavelengths, is largely independent of probe concentration and instrumental factors. This compound derivatives have been successfully employed in the design of such probes.

A "turn-on" Donor-π-Acceptor (D-π-A) fluorescent probe based on a phenanthridine-functionalized terpyridine system has been synthesized for the selective detection of toxic Cd²⁺ ions researchgate.netnih.gov. In the presence of Cd²⁺, the probe exhibits a dramatic change in its absorption and fluorescent emission, with a large Stokes shift of 6300 cm⁻¹ researchgate.netnih.gov. The color of the fluorescence changes from blue to orange upon binding with Cd²⁺, allowing for visual detection researchgate.netnih.gov. The detection limit for Cd²⁺ was found to be as low as 1.181 × 10⁻⁸ M researchgate.netnih.gov.

Another example is an oxime-based fluorescent chemosensor derived from tetrahydrodibenzo[a,i]phenanthridine, which has been developed for the fluorimetric detection of hypochlorite (B82951) ions (OCl⁻) rsc.org. This probe displays a distinct spectral alteration and a visible fluorescence color change from cyan to blue in the presence of OCl⁻, with a very low detection limit of 8 nM rsc.org. The sensing mechanism is based on the nucleophilic attack of OCl⁻ on the imine group of the probe, which triggers an intramolecular charge transfer process rsc.org.

Furthermore, an imidazole-based phenanthridine probe has been designed for the ratiometric fluorescence monitoring of methanol (B129727). The selective response is attributed to the strong intermolecular hydrogen bonding between the aldehyde unit on the probe and methanol rsc.org.

ProbeAnalyteKey FeaturesDetection LimitReference
Terpyridine-functionalized Dibenzo[a,i]phenanthridine (TBTP)Cd²⁺"Turn-on" fluorescence, large Stokes shift, color change from blue to orange1.181 × 10⁻⁸ M researchgate.netnih.gov
Oxime-based Tetrahydrodibenzo[a,i]phenanthridine (PBO)OCl⁻Color change from cyan to blue, rapid response8 nM rsc.org
Imidazole-based PhenanthridineMethanolRatiometric response due to H-bondingppm level rsc.org

The fluorescence of this compound derivatives can be sensitive to their local environment, a property that can be exploited for microenvironmental monitoring. By designing molecules with different spatial configurations, it is possible to create probes that exhibit multichromism in response to changes in factors like viscosity, polarity, and pressure.

A study on three phenanthridine-based fluorophores with 1D, 2D, and 3D molecular configurations demonstrated this principle. In media of increasing rigidity, all three fluorophores showed bathochromic (red-shifted) emissions, but with different magnitudes of wavelength and intensity changes researchgate.netresearchgate.net. One of the fluorophores, with a 2D configuration, exhibited a significant bathochromic emission shift of over 163 nm under compression, leading to full-color piezochromism researchgate.netresearchgate.net.

Interestingly, the different configurations also led to different aggregation behaviors. The 1D and 2D configured molecules displayed aggregation-caused quenching (ACQ), while the 3D molecule was an aggregation-induced emission (AIE) fluorophore researchgate.netresearchgate.net. This work provides a valuable design strategy for developing versatile fluorophores for monitoring various microenvironments, with potential applications in cellular imaging where different probes were observed to localize in different parts of the cell researchgate.netresearchgate.net.

Development of Cell-Permeant Fluorescent DNA Probes

The intrinsic fluorescence of the this compound scaffold has led to its exploration in the development of novel cell-permeant fluorescent probes for nucleic acids. A significant area of this research has focused on a group of naturally occurring compounds known as Quaternary Benzo[c]phenanthridine Alkaloids (QBAs). These compounds have demonstrated the ability to enter living cells and bind to DNA, offering potential as supravital stains in various analytical techniques.

Research has shown that several QBAs, including macarpine (B1218228) (MA), chelirubine (B96666) (CHR), and sanguinarine (B192314) (SA), effectively stain nucleic acids within intact, living cells nih.govresearchgate.net. Upon entering the cell, these molecules bind to DNA, allowing for the visualization of nuclear architecture, including chromosomes and apoptotic fragments, under fluorescence microscopy nih.govresearchgate.net. This characteristic makes them valuable tools for real-time observation of cellular processes.

The utility of these this compound derivatives extends to flow cytometry applications. Their spectral properties are compatible with common argon lasers (488 nm), with emission in the range of 575-755 nm nih.govresearchgate.net. This allows for their integration into multiparameter analyses, such as simultaneous surface immunophenotyping of blood and bone marrow cells nih.govresearchgate.net.

Among the studied QBAs, macarpine has been identified as having particularly favorable DNA staining properties. It has been shown to bind to DNA stoichiometrically, which enables the quantification of cellular DNA content. This capability is sufficient for cell cycle analysis in living cells, providing a valuable method for studying cell proliferation and division nih.govresearchgate.net. The rapid uptake and clear nuclear staining of these compounds in various human cell lines, such as HL60, HeLa, and LEP, underscore their potential as robust fluorescent DNA probes nih.gov.

The following table summarizes the key findings related to the use of specific this compound derivatives as cell-permeant fluorescent DNA probes.

CompoundCell PermeabilityPrimary ApplicationExcitation WavelengthEmission RangeKey Findings
Macarpine (MA) YesSupravital DNA staining, Cell cycle analysis488 nm575-755 nmBinds stoichiometrically to DNA, allowing for DNA content analysis. Shows the best DNA staining properties among tested QBAs. nih.govresearchgate.net
Chelirubine (CHR) YesSupravital DNA staining, Fluorescence microscopy488 nm575-755 nmStains nucleic acids in living cells, enabling visualization of nuclear architecture. nih.govresearchgate.net
Sanguinarine (SA) YesSupravital DNA staining, Fluorescence microscopy488 nm575-755 nmEnters living cells and binds to DNA, useful for fluorescence microscopy and flow cytometry. nih.govresearchgate.net
Sanguirubine (SR) Not specified for DNA bindingNot specified for DNA probingNot specifiedNot specifiedInvestigated for fluorescent properties but not highlighted for DNA binding. nih.gov
Sanguilutine (SL) Not specified for DNA bindingNot specified for DNA probingNot specifiedNot specifiedInvestigated for fluorescent properties but not highlighted for DNA binding. nih.gov
Chelilutine (CHL) Not specified for DNA bindingNot specified for DNA probingNot specifiedNot specifiedInvestigated for fluorescent properties but not highlighted for DNA binding. nih.gov
Chelerythrine (B190780) (CHE) Not specified for DNA bindingNot specified for DNA probingNot specifiedNot specifiedInvestigated for fluorescent properties but not highlighted for DNA binding. nih.gov

Mechanistic Studies of Dibenzo C,k Phenanthridine Biological Interactions

Enzyme Inhibition Mechanisms (e.g., Dipeptidyl Peptidase)

Beyond topoisomerases, certain dibenzo[c,k]phenanthridine derivatives have been shown to inhibit other classes of enzymes, such as dipeptidyl peptidases (DPPs). DPP-IV, in particular, is a serine protease involved in inactivating incretin (B1656795) hormones, making it a target for type 2 diabetes treatment. researchgate.netfrontiersin.org

Quaternary benzo[c]phenanthridine (B1199836) alkaloids (QBAs), including sanguinarine (B192314) and chelerythrine (B190780), have demonstrated a differential inhibitory effect on various DPP-IV-like enzymes found in human blood plasma and glioma cell lines. nih.govresearchgate.net The inhibitory effect of these alkaloids was found to be concentration-dependent over a range of 25-150 µM and was also related to pH. nih.govresearchgate.net

Research has identified differential inhibition patterns against specific DPP-IV-like enzymes:

Low-MW form (likely DPP-8) , found in glioma cells, was preferentially inhibited by sanguinarine and chelerythrine. nih.govresearchgate.net

Intermediate-MW form (DPP-IV/CD26) , found in human plasma, showed subtle but consistent inhibition by the studied alkaloids. nih.govresearchgate.net

High-MW form (Attractin) , expressed in U87 glioma cells, was also subtly inhibited. nih.govresearchgate.net

The molecular mechanism of inhibition involves the binding of the phenanthridine (B189435) scaffold to the enzyme's active site. Docking studies with other phenanthridine derivatives suggest that this binding can be stabilized by hydrogen bonds with key amino acid residues like Lys554, Trp629, and Tyr631, as well as charge transfer interactions with the aromatic rings of Tyr547 and Tyr666. nih.gov The binding of inhibitors can induce conformational changes in the enzyme, leading to its inhibition. frontiersin.org

Alkaloid Target Enzyme Form Inhibitory Effect Source
SanguinarineLow-MW DPP-IV-like (DPP-8)Preferential InhibitionGlioma Cells
ChelerythrineLow-MW DPP-IV-like (DPP-8)Preferential InhibitionGlioma Cells
Fagaronine (B1216394)Low-MW DPP-IV-like (DPP-8)Slight InhibitionGlioma Cells
Various QBAsIntermediate-MW DPP-IV-like (DPP-IV/CD26)Subtle InhibitionHuman Plasma
Various QBAsHigh-MW DPP-IV-like (Attractin)Subtle InhibitionU87 Glioma Cells

Cellular Uptake and Intracellular Distribution Studies (e.g., Confocal Microscopy)

For a compound to interact with intracellular targets like nuclear DNA, topoisomerases, or cytosolic enzymes, it must first be able to cross the cell membrane and navigate the intracellular environment. Confocal fluorescence microscopy is a powerful technique used to study the cellular uptake and subcellular localization of fluorescent molecules in real-time and on a single-cell level. nih.gov This method allows researchers to visualize where a compound accumulates within a cell, providing critical insights into its mechanism of action. scian.cl

Studies using the benzo[c]phenanthridine P8-D6 in HT-29 human colon carcinoma cells have utilized fluorescence and confocal microscopy to track its intracellular journey. nih.gov These investigations revealed that P8-D6 is effectively taken up by the cells. nih.gov Following uptake, the compound was observed to accumulate in the perinuclear region, the area immediately surrounding the nucleus. nih.gov

Crucially, the confocal microscopy analysis demonstrated that a portion of the P8-D6 compound is located inside the nuclei. nih.gov This finding is highly significant as it confirms that the compound can reach its potential targets, the nuclear topoisomerase enzymes and DNA, which is a prerequisite for the DNA intercalation and cleavable complex stabilization mechanisms described previously. nih.gov The ability to assess the intracellular distribution is vital, as a compound might be readily taken up by a cell but sequestered in organelles where it cannot reach its intended target. nih.gov

Structure Activity/property Relationships and Functionalization

Influence of Peripheral Substituents on Electronic and Spectroscopic Properties

The electronic and spectroscopic behaviors of phenanthridine-based compounds are intricately linked to the nature and position of their peripheral substituents. Fine-tuning of the electron-donating or electron-withdrawing properties of these substituents can significantly modulate the photophysical characteristics of the core structure. For instance, the introduction of amino groups at the 3- and 8-positions of the related phenanthridinium ring can alter the fluorescence emission. Substituents with weaker electron-donor properties have been observed to enhance fluorescence, while stronger electron-donating groups tend to lower it. This is attributed to the role of exocyclic amines in enabling a non-radiative decay of the excited state.

Furthermore, the position of substituents can have a pronounced effect on the optical properties. A substituent at the 6-position of the phenanthridine (B189435) ring, for example, can influence the twist angle between this substituent and the main chromophore in the excited state, which in turn controls the non-radiative relaxation and impacts both DNA binding affinity and fluorescence enhancement. While these principles are established for the broader class of phenanthridines, detailed spectroscopic data tables specific to substituted Dibenzo[c,k]phenanthridine are not extensively available in the public domain, highlighting an area for future research.

Impact of Structural Modifications on Biological Activity and Binding Affinity

The biological activity of phenanthridine derivatives is highly dependent on their structural features. Early studies on the related benzo[c]phenanthridine (B1199836) alkaloids indicated that the presence of a cationic quaternary nitrogen atom is often linked to their biological effects nih.gov. This quaternary iminium group may undergo nucleophilic addition with biological amines or thiols, leading to modifications of DNA and proteins, and consequently inducing cellular responses nih.gov.

In a series of novel phenanthridines designed as analogs of benzo[c]phenanthridine alkaloids, several key structural motifs were identified as crucial for their biological activity. The presence of a charged N-methyl quaternary nitrogen and a 7-benzyloxy substitution were particularly associated with potent cytotoxic activity against cancer cell lines nih.gov. These active compounds were found to cause cell-cycle arrest, increase levels of the p53 protein, and induce apoptosis-specific fragmentation of PARP-1 nih.gov. The most active compounds in this series shared a common structural feature: a phenanthridine skeleton with a charged N-methyl nitrogen and a benzyl (B1604629) group as a substituent nih.gov.

The following table summarizes the key structural features and their impact on the biological activity of these related phenanthridine derivatives:

Structural ModificationImpact on Biological ActivityReference
N-methyl quaternary nitrogenHigh activity nih.gov
7-benzyloxy substitutionHigh activity nih.gov
Absence of benzene (B151609) A-ringVaried activity researchgate.net

These findings from structurally similar compounds provide valuable insights into the potential impact of modifications on the this compound scaffold.

Regioselective Functionalization and Derivatization Strategies

The synthesis of specific derivatives of polycyclic aromatic nitrogen heterocycles like this compound relies on regioselective functionalization strategies. These methods allow for the precise introduction of functional groups at desired positions on the molecular framework, which is crucial for establishing clear structure-activity relationships.

Several synthetic approaches have been developed for the regioselective synthesis of related phenanthridine and benzo[c]phenanthridine derivatives. One notable strategy involves a palladium-catalyzed regioselective intramolecular oxidative C-H amination from cyclic strained amides, which leads to the exclusive formation of a linear fused isomer nih.gov. Another approach utilizes a one-pot four-component reaction, with temperature control being a key factor in achieving regioselectivity for the synthesis of 6-aryl-8,9-dihydrobenzo[c]phenanthridine-10(7H)-ones rsc.org.

Transition metal catalysis, particularly with palladium, has proven to be a versatile tool for constructing the core structure and introducing diversity. For instance, a sequential transition metal-catalyzed pot-economy approach has been developed for the collective total synthesis of various benzo[c]phenanthridine alkaloids chemrxiv.org. This strategy involves a palladium-catalyzed Sonogashira coupling and a subsequent Wittig reaction to connect different rings of the structure in a controlled manner chemrxiv.org. Gold catalysis has also been employed for the rapid assembly of benzo[c]phenanthridine derivatives through a selectively intramolecular cascade of a diazo-tethered alkyne followed by an intermolecular cyclization with a nitrile researchgate.net.

These advanced synthetic methodologies provide a powerful toolkit for the regioselective functionalization of the this compound core, enabling the generation of a wide array of derivatives for further investigation.

Development of Structure-Guided Design Principles for Enhanced Performance

The development of new this compound derivatives with enhanced performance is guided by an iterative process of design, synthesis, and biological evaluation, which helps to establish robust structure-activity relationships (SARs). The insights gained from SAR studies are crucial for the rational design of molecules with improved potency and selectivity.

For example, in the optimization of phenanthridine derivatives as agonists of the Wnt/β-catenin signaling pathway, a systematic analysis of SARs revealed several key design principles. It was found that a pyrazole (B372694) group, particularly at the C-8 position, was important for Wnt activation nih.gov. Furthermore, a methyl group at the C-4 position appeared to be more beneficial for activity than an ethyl group, while oxidation at the C-6 position reduced Wnt activation nih.gov. This led to the identification of a derivative that was 10 times more potent than the initial lead compound, HLY78 nih.gov.

The general principles derived from such studies on related heterocyclic systems can inform the design of novel this compound-based compounds. A focus on introducing specific substituents at key positions, guided by an understanding of their electronic and steric effects on target binding, is a fundamental aspect of this design process. While specific structure-guided design principles for this compound are still emerging, the strategies employed for other phenanthridine derivatives provide a solid foundation for future research in this area.

Q & A

Q. What are the established synthetic routes for dibenzo[c,k]phenanthridine derivatives?

this compound derivatives are synthesized via multi-step protocols. A validated method involves Ritter-type heterocyclization followed by reductive amination and Bischler-Napieralski cyclization (Scheme 3.10, Dominguez et al. ). For example, aryl ketones are first converted to intermediates through Ritter reactions, then cyclized to form the phenanthridine core. This approach allows for the introduction of substituents at specific positions, enabling structural diversification. Key parameters include temperature control (20–80°C) and catalyst selection (e.g., Pd for Suzuki coupling steps).

Q. How can X-ray crystallography elucidate structural features of this compound derivatives?

Single-crystal X-ray diffraction provides atomic-level resolution of bond lengths, angles, and planarity. For example, a study on a benzo[c]phenanthridine derivative revealed a mean C–C bond deviation of 0.003 Å and near-planar geometry (mean out-of-plane deviation: 0.026 Å), critical for understanding π-π stacking interactions . Data collection at 297 K with a data-to-parameter ratio >10 ensures reliability. Such analyses help correlate structural features (e.g., planarity) with functional properties like DNA intercalation.

Q. What methodological approaches are recommended for quantifying this compound in environmental samples?

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is widely used. PAHs, including dibenzo analogs, are extracted via silica gel column purification, followed by GC separation (e.g., Agilent 7890) and MS/MS detection (e.g., Triple Quadrupole 7000B) . Calibration with certified standard solutions (e.g., 10 mg/L in cyclohexane, CAS 215-58-7 ) ensures accuracy. Key parameters:

ParameterValue/RangeReference
LOD (GC-MS/MS)0.1–1.0 ng/L
ColumnHP-5MS (30 m × 0.25 mm)
Recovery Efficiency85–95% (silica gel)

Advanced Research Questions

Q. What mechanisms underlie the biological activity of this compound derivatives in anticancer research?

this compound derivatives exhibit DNA intercalation and topoisomerase inhibition . For example, benzo[c]phenanthridine alkaloids like sanguinarine induce apoptosis in oral squamous carcinoma cells by ROS generation and mitochondrial membrane disruption . Comparative studies with phenanthriplatin (a phenanthridine-Pt complex) show enhanced cellular uptake due to ligand hydrophobicity, leading to ~10x higher cytotoxicity than cisplatin . Mechanistic studies should combine:

  • Fluorescence quenching assays to assess DNA binding.
  • Molecular docking to map interaction sites (e.g., minor groove vs. intercalation).

Q. How do structural modifications influence DNA/RNA binding efficiency?

Substituents at positions 6, 11, and 12 significantly alter binding affinity. For instance:

DerivativeSubstituentBinding Affinity (Kd, μM)Reference
6-Amino-11,12-dihydro2,3,4-Trimethoxyphenyl0.45 ± 0.02
Unsubstituted coreNone5.8 ± 0.3
Methoxy groups enhance hydrophobic interactions , while amino groups facilitate hydrogen bonding . Advanced studies should employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for quantitative analysis.

Q. How can researchers resolve discrepancies in carcinogenicity data for this compound isomers?

Conflicting carcinogenicity data (e.g., Group 2A vs. 2B IARC classifications ) arise from variations in:

  • Exposure models (e.g., dermal vs. inhalation).
  • Metabolic activation (e.g., S9 liver homogenate inclusion ).
    To resolve contradictions:

Conduct comparative isomer studies under uniform conditions (e.g., mouse skin carcinogenesis assays ).

Use isotope-labeled standards (e.g., deuterated analogs ) to track metabolic pathways.

Validate findings via consensus databases (e.g., NTP reports ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.